

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Diiodobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diiodobutane

Cat. No.: B15469301

[Get Quote](#)

This guide provides a detailed overview of the expected spectroscopic data for **1,2-diiodobutane**, targeting researchers, scientists, and professionals in drug development. The information presented is based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous alkyl halides. Due to a lack of readily available, specific experimental data for **1,2-diiodobutane**, this guide synthesizes predicted data to serve as a reference.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1,2-diiodobutane**.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1,2-Diiodobutane**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃	~1.0-1.2	Triplet	~7
-CH ₂ -	~1.8-2.1	Multiplet	-
-CHI-	~4.1-4.3	Multiplet	-
-CH ₂ I	~3.2-3.4	Multiplet	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1,2-Diiodobutane**

Carbon	Predicted Chemical Shift (ppm)
-CH ₃	~10-15
-CH ₂ -	~30-35
-CHI-	~35-40
-CH ₂ I	~15-20

Table 3: Predicted IR Spectroscopic Data for **1,2-Diiodobutane**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
C-H	2850-3000	Stretching
-CH ₂ X (X=I)	1150-1300	Wagging[1]
C-I	500-600	Stretching[2]

Table 4: Predicted Mass Spectrometry Data for **1,2-Diiodobutane**

m/z	Predicted Fragment	Notes
310	[C ₄ H ₈ I ₂] ⁺	Molecular ion peak (M ⁺)
183	[C ₄ H ₈ I] ⁺	Loss of one iodine atom
127	[I] ⁺	Iodine cation
55	[C ₄ H ₇] ⁺	Loss of both iodine atoms and a hydrogen atom[3]

Experimental Protocols

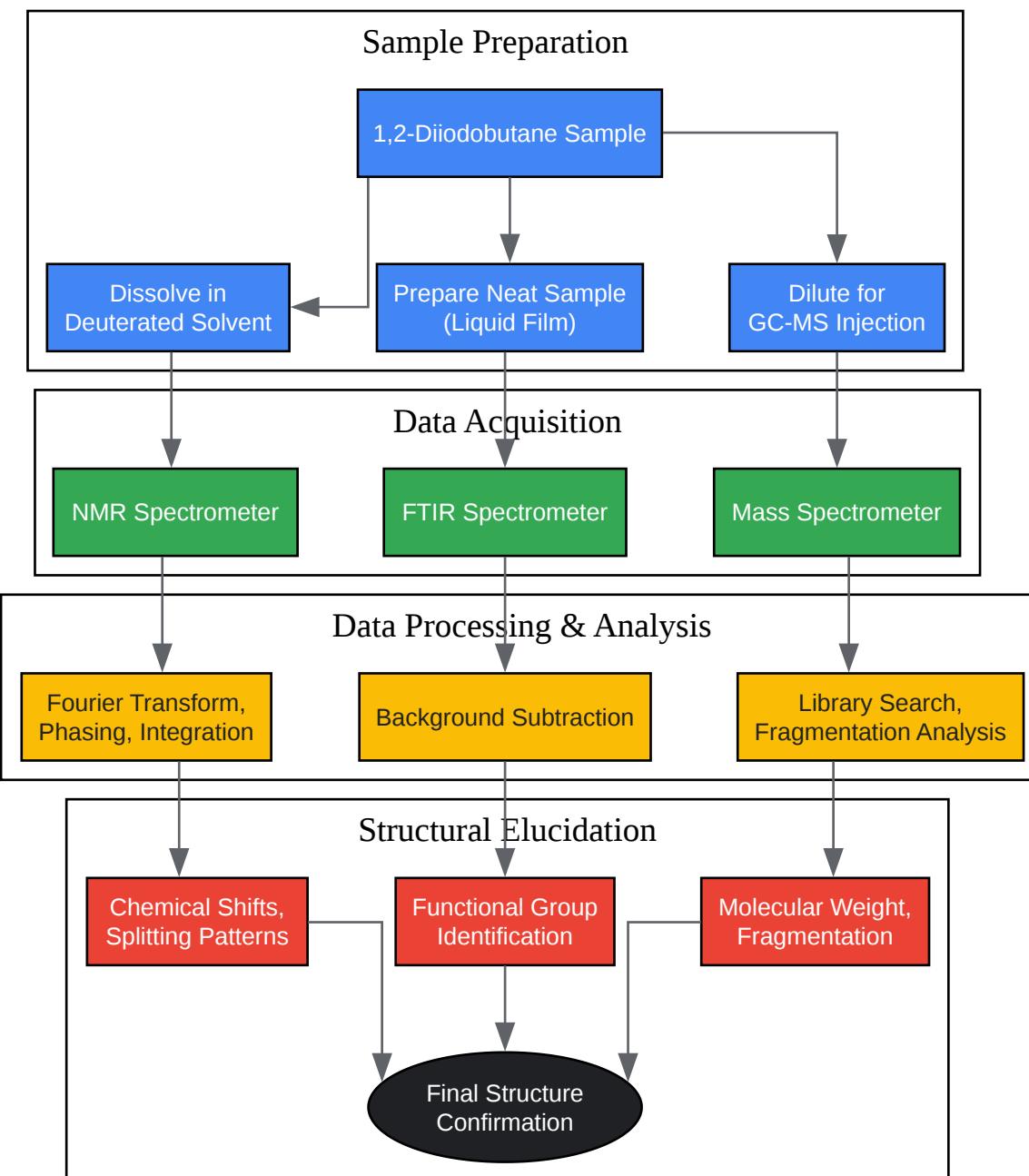
The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,2-diiodobutane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: As **1,2-diiodobutane** is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample on the salt plates and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.


- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **1,2-diiodobutane** sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,2-diiodobutane**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of 2-iodobutane C4H9I CH₃CHICH₂CH₃ prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 1,2-Diiodobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469301#spectroscopic-data-of-1-2-diiodobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com